molecular formula C20H13BrF2N2O3S B14988248 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B14988248
M. Wt: 479.3 g/mol
InChI Key: QFYIPBWFDQEQAL-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a brominated dibenzo-thiazine core and a difluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the dibenzo-thiazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo-thiazine structure.

    Bromination: The dibenzo-thiazine core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Sulfonation: The brominated dibenzo-thiazine is sulfonated to introduce the dioxido groups, typically using sulfur trioxide or chlorosulfonic acid.

    Acetamide formation: The final step involves the coupling of the sulfonated dibenzo-thiazine with 3,4-difluoroaniline to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to modify the bromine or sulfonyl groups.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo-thiazine core and the difluorophenyl acetamide moiety may contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(3,4-difluorophenyl)-2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-difluorophenyl)acetamide is unique due to the combination of its brominated dibenzo-thiazine core and difluorophenyl acetamide moiety. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity, that are not present in similar compounds.

Properties

Molecular Formula

C20H13BrF2N2O3S

Molecular Weight

479.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C20H13BrF2N2O3S/c21-12-5-8-18-15(9-12)14-3-1-2-4-19(14)29(27,28)25(18)11-20(26)24-13-6-7-16(22)17(23)10-13/h1-10H,11H2,(H,24,26)

InChI Key

QFYIPBWFDQEQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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